molecular formula C14H18O4 B1603442 Diethyl 2,2'-(1,3-phenylene)diacetate CAS No. 36076-20-7

Diethyl 2,2'-(1,3-phenylene)diacetate

Cat. No.: B1603442
CAS No.: 36076-20-7
M. Wt: 250.29 g/mol
InChI Key: RYMVGWBNPYCANK-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(1,3-phenylene)diacetate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

36076-20-7

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-6-5-7-12(8-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

RYMVGWBNPYCANK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=CC=C1)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CC(=O)OCC

36076-20-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2′-(1,3-Phenylene)diacetic acid (10.0 g, 51 mmol) was dissolved in ethanol (100 mL) and the solution treated dropwise with catalytic acetyl chloride (2.5 mL). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated under reduced pressure. The residue was taken up in ethyl acetate (100 mL) and washed with sodium bicarbonate solution (3×50 mL) and brine (3×50 mL). The organic phase was dried over magnesium sulphate and concentrated under reduced pressure. The residue was triturated with pentane to yield the title product, 11.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetyl chloride (12.5 ml, 175 mmol) was added to a suspension of 2,2′-(1,3-phenylene)diacetic acid (50.0 g, 260 mmol) in ethanol (500 ml) and the resulting solution heated to reflux for 16 hours. The reaction was cooled to room temperature and the solvent removed in vacuo. The residue was partitioned between saturated aqueous sodium hydrogencarbonate (300 ml) and ethyl acetate (500 ml). The organic phase was washed with water (200 ml). sat. aq. sodium chloride (300 ml), dried (sodium sulfate) and the solvent removed in vacuo to give the title compound as a pale yellow oil (63.5 g).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2,2′-(1,3-Phenylene)diacetic acid (10.0 g, 51 mmol) was dissolved in ethanol (100 mL) and the solution treated dropwise with acetyl chloride (2.5 mL). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated in vacuo. The residue was taken up in ethyl acetate (100 mL) and extracted with sodium bicarbonate solution (3×50 mL) and brine (3×50 mL). The organic phase was dried (MgSO4), concentrated in vacuo and the residue triturated with pentane to yield the product (11.8 g). 1HNMR (CDCl3, 400 MHz) δ: 1.31 (6H, t), 3.65 (4H, s), 4.20 (4H, q), 7.24–7.36 (4H, m); LRMS ESI m/z 251 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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